![molecular formula C4H7B B1616935 3-Bromo-1-butene CAS No. 22037-73-6](/img/structure/B1616935.png)
3-Bromo-1-butene
Overview
Description
3-Bromo-1-butene , also known as 1-bromo-3-butene , is an organic compound with the chemical formula C₄H₇Br . It belongs to the class of alkyl halides and contains a bromine atom attached to the third carbon of a butene chain. The compound is colorless and has a pungent odor .
Synthesis Analysis
The synthesis of 3-bromo-1-butene can be achieved through halogenation of 1-butene. One common method involves treating 1-butene with hydrogen bromide (HBr) in the presence of a suitable catalyst. The reaction proceeds via an electrophilic addition mechanism , resulting in the substitution of a hydrogen atom with a bromine atom .
Chemical Reactions Analysis
- Nucleophilic Substitution (SN1) : 3-Bromo-1-butene and 1-bromo-2-butene undergo SN1 reactions at nearly the same rate, even though one is a secondary halide and the other is primary. This behavior is due to the resonance stabilization of the carbocation intermediate formed during the reaction .
Physical And Chemical Properties Analysis
Scientific Research Applications
Thermal Chemistry on Pt(111) Surfaces
Research by Lee and Zaera (2005) explored the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces. This study provided insights into the mechanisms of hydrogenation, dehydrogenation, and isomerization of hydrocarbons, which are vital in understanding surface reactions relevant to catalysis and chemical synthesis (Lee & Zaera, 2005).
Epoxidation Reactions
The research by Zapevalov et al. (2004) involved the epoxidation of 3-chloro(bromo)heptafluoro-1-butenes. This study is significant for understanding the reactions leading to the formation of polyfluorocarboxylic acid sodium salts and their derivatives, which are important in the field of organic chemistry (Zapevalov et al., 2004).
Organic Synthesis Building Block
Westerlund, Gras, and Carlson (2001) investigated 1-bromo-3-buten-2-one, closely related to 3-bromo-1-butene, as a building block in organic synthesis. Their study highlighted its potential in forming heterocycles and carbocycles, contributing to the development of new synthetic methods in organic chemistry (Westerlund et al., 2001).
Synthesis of Bromoamino Butene Derivatives
Zhu, Yu, and Gu (2014) demonstrated a practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. This method, involving bromo-cyclization and elimination,is significant for the preparation of specialized organic compounds, opening avenues in medicinal chemistry and material science (Zhu, Yu, & Gu, 2014).
Preparation of Alkyl-1,3-butadienes
Sen, Singh, and Sieburth (2009) described a method for preparing 2-alkyl-1,3-butadienes. This process, involving the reaction with 1,4-dibromo-2-butene, is crucial in synthetic chemistry for creating complex molecular structures found in various chemical products (Sen, Singh, & Sieburth, 2009).
Infrared Spectroscopy on Pt(111) Surfaces
In another study by Lee and Zaera (2007), the use of infrared spectroscopy to analyze the chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces provided important data on the surface chemistry of these compounds, which is relevant in the field of material science and catalysis (Lee & Zaera, 2007).
properties
IUPAC Name |
3-bromobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTGLEGIDHZTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944640 | |
Record name | 3-Bromobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-butene | |
CAS RN |
22037-73-6 | |
Record name | 3-Bromo-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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